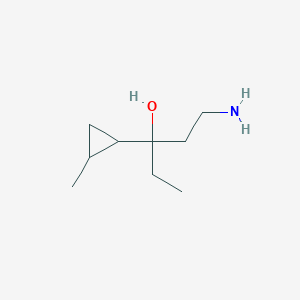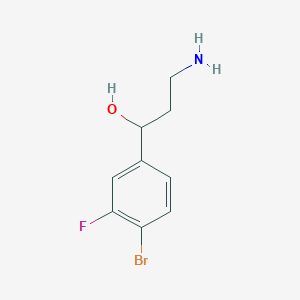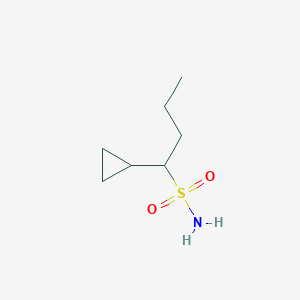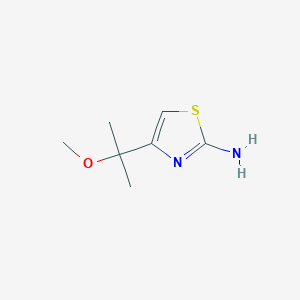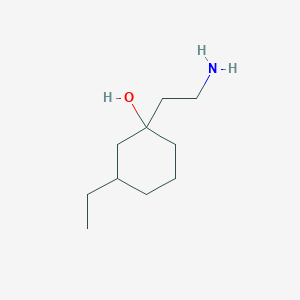![molecular formula C12H20BNO3 B13183907 (3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)
(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is an organic compound with the molecular formula C12H20BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for boronic acids, including (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID, often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules .
Biology
In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID may be explored for similar applications due to its boronic acid functionality .
Medicine
In medicine, boronic acids have been investigated for their potential as therapeutic agents, particularly in cancer treatment. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development .
Industry
In the industrial sector, (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is used in the production of advanced materials and polymers. Its role in facilitating carbon-carbon bond formation is crucial for the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain these functional groups. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
4-(Diethylamino)phenylboronic Acid: Similar in structure but with the diethylamino group directly attached to the phenyl ring.
Uniqueness
Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H20BNO3 |
|---|---|
Peso molecular |
237.11 g/mol |
Nombre IUPAC |
[3-[2-(diethylamino)ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C12H20BNO3/c1-3-14(4-2)8-9-17-12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3 |
Clave InChI |
LUCFNCJWSVDRRK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)OCCN(CC)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





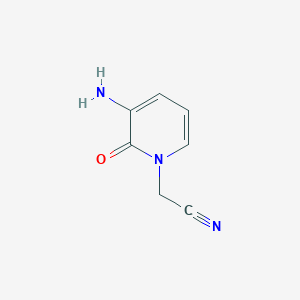

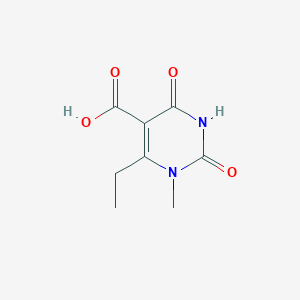
![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)
